Home > Products > Building Blocks P9932 > 7-Nitro-3,4-dihydroisoquinoline
7-Nitro-3,4-dihydroisoquinoline - 62541-59-7

7-Nitro-3,4-dihydroisoquinoline

Catalog Number: EVT-333010
CAS Number: 62541-59-7
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Nitro-3,4-dihydroisoquinoline (NDI) is a heterocyclic compound used in various fields of scientific research and industry. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 . It appears as a brick red powder .

Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .

Molecular Structure Analysis

The molecular structure of 7-Nitro-3,4-dihydroisoquinoline consists of a nitrogenous heterocyclic core, which is a common feature in many bioactive molecules .

Chemical Reactions Analysis

The aza-Henry reaction of 3,4-dihydroisoquinoline is reported. The reaction is favorable in excess nitromethane under ambient conditions .

Physical And Chemical Properties Analysis

7-Nitro-3,4-dihydroisoquinoline has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 . It is a brick red powder . It should be stored at a temperature between 2-8°C .

3,3-Dimethyl-7-nitro-3,4-dihydroisoquinoline

Compound Description: This compound is a derivative of 7-nitro-3,4-dihydroisoquinoline, featuring two methyl groups at the 3-position of the heterocyclic ring. A study investigated its oxidation reaction with m-chloroperbenzoic acid (m-CPBA) [ ]. The research found that the reaction primarily yielded oxaziridine and nitrone products, with the solvent influencing the selectivity.

2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Compound Description: This compound, a dihydroisoquinoline hydroxamic acid, was synthesized and its cytotoxic activity against the Hep3B human hepatocarcinoma cell line was evaluated [ ]. This compound represents a new entry in the dihydroisoquinoline hydroxamic acid family.

1,2,3,3-Tetramethyl-7-nitro-3,4-dihydroisoquinolinium tetrafluoroborate

Compound Description: This compound is a quaternary ammonium salt derived from the methylation of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline using Meerwein salt [ ]. The crystal structure reveals a tetrahedral coordination around the boron atom in the tetrafluoroborate anion, and the heterocyclic ring adopts a half-chair conformation.

6-Cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones

Compound Description: This series of compounds, featuring a variety of cyclic aliphatic amino substituents at the 6-position, was synthesized and evaluated for its platelet aggregation inhibitory effects, as well as its cardiotonic and chronotropic activities [ ].

1-Aryl-2-acyltetrahydroisoquinolines with an electron-withdrawing group

Compound Description: This class of compounds features an aryl group at the 1-position, an acyl group at the 2-position, and an electron-withdrawing group on the aromatic ring of the heterocycle [ ].

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues

Compound Description: These compounds, characterized by a carbothioamide group linked to the nitrogen atom of the 3,4-dihydroisoquinoline core, were synthesized and their potential as urease inhibitors was investigated [ ].

Overview

7-Nitro-3,4-dihydroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family, characterized by a bicyclic structure containing a nitrogen atom. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing pharmacologically active molecules. The nitro group at the 7-position is significant as it can influence the compound’s reactivity and biological properties.

Source

The synthesis of 7-nitro-3,4-dihydroisoquinoline can be traced back to various synthetic methodologies that utilize starting materials such as phenethylamines and formylation reagents. It is often derived from the more generalized 3,4-dihydroisoquinoline framework through specific nitration processes or modifications involving nitro-substituted reagents.

Classification

Chemically, 7-nitro-3,4-dihydroisoquinoline is classified as an N-heterocyclic aromatic compound. It is part of the broader category of dihydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 7-nitro-3,4-dihydroisoquinoline can be achieved through several methodologies:

  1. N-Alkylation and Oxidation: A common approach involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation to introduce the nitro group .
  2. Bischler-Napieralski Reaction: This classic method allows for the formation of dihydroisoquinolines from phenylethanols and nitriles via tandem annulation, which can be adapted to include nitro substituents .
  3. Direct Nitration: The introduction of the nitro group can also be performed through electrophilic nitration of suitable precursors under controlled conditions.

Technical Details

For instance, one efficient synthetic route involves treating a precursor with concentrated sulfuric acid followed by nitration using nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration or degradation of sensitive functional groups.

Molecular Structure Analysis

Structure

The molecular structure of 7-nitro-3,4-dihydroisoquinoline features a bicyclic system where the isoquinoline core is fused with a saturated cyclohexane ring. The nitro group is positioned at the 7th carbon of the isoquinoline ring.

Chemical Reactions Analysis

Reactions

7-Nitro-3,4-dihydroisoquinoline participates in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The nitro group can direct further electrophilic substitutions at ortho and para positions on the aromatic ring.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, allowing for further functionalization.
  3. Cyclization Reactions: The compound can serve as a precursor for synthesizing more complex heterocycles through cyclization reactions with other nucleophiles.

Technical Details

For example, reduction of the nitro group using catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride can yield amino derivatives that may exhibit enhanced biological activity .

Mechanism of Action

Process

The mechanism of action for compounds like 7-nitro-3,4-dihydroisoquinoline often involves interactions with biological targets such as enzymes or receptors in the central nervous system.

  1. Binding Affinity: The nitro group may enhance binding affinity to specific receptors due to electronic effects.
  2. Biological Pathways: Once bound, these compounds may modulate neurotransmitter systems or other signaling pathways contributing to their pharmacological effects.

Data

Studies have shown that modifications at the nitrogen position significantly influence the bioactivity and pharmacokinetics of these compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Melting Point: Varies based on purity but generally around 100–120 °C.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts readily with nucleophiles due to the presence of an electrophilic nitro group.
Applications

Scientific Uses

7-Nitro-3,4-dihydroisoquinoline has several potential applications in scientific research:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurological disorders.
  2. Chemical Biology: Used in studies investigating enzyme inhibition and receptor binding mechanisms.
  3. Synthetic Chemistry: Acts as an important intermediate in synthesizing more complex organic molecules.
Introduction to 7-Nitro-3,4-dihydroisoquinoline in Medicinal Chemistry

Role in Heterocyclic Scaffold Design for Drug Discovery

The 3,4-dihydroisoquinoline scaffold exemplifies a "privileged structure" in medicinal chemistry – a concept describing molecular frameworks capable of providing ligands for diverse biological targets through strategic substitution. This scaffold offers distinct advantages in drug design, including enhanced rigidity for improved binding selectivity, aromatic stacking capabilities through its planar benzyl moiety, and multiple sites for chemical modification that enable precise optimization of pharmacological properties. The presence of the basic nitrogen atom within the dihydroisoquinoline ring facilitates salt formation, potentially improving solubility and bioavailability parameters critical for drug development candidates [6] [9].

Table 1: Structural Advantages of 3,4-Dihydroisoquinoline Scaffold in Drug Design

Structural FeatureMedicinal Chemistry AdvantageBiological Impact
Partially saturated ringConformational constraintEnhanced target selectivity
Aromatic benzyl moietyπ-π stacking capabilityImproved binding affinity
Basic nitrogenSalt formation potentialEnhanced solubility profiles
C7 nitro groupElectron-withdrawing propertiesTuned electronic distribution for H-bonding
Multiple substitution sitesStructure-activity relationship explorationOptimization of potency and ADME properties

The synthetic accessibility of 7-nitro-3,4-dihydroisoquinoline derivatives significantly contributes to their scaffold utility. Key synthetic methodologies include:

  • Pictet-Spengler Condensation: This classical approach enables cyclization between phenylethylamine derivatives and aldehydes under acid catalysis, providing direct access to the 1-substituted dihydroisoquinoline framework. Modern adaptations employ chiral auxiliaries or asymmetric catalysts for enantioselective synthesis, crucial for targeting stereospecific biological receptors [6].
  • Bischler-Napieralski Reaction: Particularly valuable for synthesizing 1-unsubstituted derivatives, this method involves cyclodehydration of N-acyl phenethylamines followed by reduction. Recent innovations have integrated this approach with transition metal catalysis and microwave irradiation, significantly improving efficiency and yields for pharmaceutical production [6] [7].

The incorporation of the nitro group at the C7 position introduces distinctive electronic properties that profoundly influence molecular recognition processes. This strongly electron-withdrawing substituent decreases electron density in the aromatic ring, enhancing hydrogen-bond accepting capacity and potentially facilitating interactions with complementary regions in enzyme binding pockets. Computational studies suggest this modification fine-tunes the molecular electrostatic potential, creating unique interaction profiles compared to unsubstituted analogs or those with electron-donating groups [8] [9]. This electronic modulation, coupled with the inherent properties of the dihydroisoquinoline scaffold, creates a versatile pharmacophoric template applicable across multiple therapeutic areas, including central nervous system disorders, inflammation, and oncology.

Historical Evolution of Isoquinoline Derivatives in Pharmacological Research

The pharmacological exploration of isoquinoline derivatives spans over a century, evolving from investigations of natural products to sophisticated structure-based drug design. Early research focused on naturally occurring isoquinoline alkaloids like papaverine and morphine, which demonstrated significant biological activities but often with challenging side effect profiles. These discoveries stimulated interest in synthetic analogs with improved therapeutic indices, leading to the development of simplified isoquinoline-based pharmacophores [6].

Table 2: Historical Development Milestones of Isoquinoline Derivatives in Medicine

Time PeriodKey DevelopmentsRepresentative Agents
Early 20th CenturyIsolation and characterization of natural isoquinoline alkaloidsPapaverine, Salsolidine, Tubocurarine
1950-1980Synthesis of first-generation synthetic analogsPraziquantel (anthelmintic), Noscapine (antitussive)
1980-2000Development of cardiovascular agentsQuinapril (ACE inhibitor), Doxacurium (muscle relaxant)
2000-PresentTargeted therapies using optimized dihydroisoquinolinesTrabectedin (anticancer), 7-Nitro derivatives (platelet inhibitors, antidepressants)

The transition to partially saturated derivatives marked a significant advancement, with 3,4-dihydroisoquinolines emerging as particularly valuable scaffolds. This evolution accelerated in the early 2000s with the investigation of nitro-substituted derivatives for cardiovascular applications. Seminal work published in 2001 demonstrated that 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives exhibited potent and selective inhibitory activity against platelet aggregation. The lead compound 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one demonstrated exceptional potency and selectivity, establishing the therapeutic potential of appropriately substituted nitro-dihydroisoquinoline derivatives in thrombotic disorders [2].

The scaffold's versatility became increasingly apparent as research expanded beyond cardiovascular applications. In 2009, a structurally related derivative, 6,7-dihydroxy-3,4-dihydroisoquinoline, was identified as a novel inhibitor of nuclear factor-kappaB (NF-κB) signaling pathways, demonstrating significant antimetastatic activity in murine mammary cancer cells. This discovery highlighted the ability of dihydroisoquinoline derivatives to modulate critical transcriptional regulators involved in inflammation and oncogenesis [5]. The most transformative application emerged in neuropharmacology with the strategic "scaffold-hopping" approach from agomelatine to novel 3,4-dihydroisoquinoline antidepressants. This innovative strategy leveraged computational methods to identify the dihydroisoquinoline core as a bioisostere capable of maintaining antidepressant efficacy while potentially mitigating the hepatotoxicity associated with agomelatine. The lead compound from this series (6a-1) demonstrated superior neuroprotective effects in corticosterone-induced PC12 cell models and reduced immobility time in rodent forced swim tests, outperforming both agomelatine and fluoxetine in specific behavioral parameters [4] [7].

This historical progression demonstrates a clear trajectory from simple natural product analogs to rationally designed 7-nitro-3,4-dihydroisoquinoline derivatives targeting specific molecular pathways. Each advancement has built upon the scaffold's intrinsic physicochemical properties while optimizing substituent patterns to enhance target engagement and therapeutic outcomes.

Significance of Nitro-Substituted Dihydroisoquinolines in Targeted Therapies

The strategic incorporation of a nitro group at the C7 position of 3,4-dihydroisoquinoline creates distinctive electronic and steric properties that enable specific molecular interactions critical for targeted therapies. This strongly electron-withdrawing substituent significantly influences the electron density distribution across the fused ring system, creating a region of partial positive charge that enhances hydrogen-bond acceptor capability and facilitates interactions with complementary residues in biological targets. The nitro group's orthogonal geometry also introduces steric constraints that contribute to binding selectivity [2] [8] [9].

The therapeutic implications of these molecular features are evident across multiple pharmacological domains:

  • Antiplatelet Agents: The 7-nitro substitution in 3,4-dihydroquinolin-2-one derivatives demonstrated remarkable effects on platelet aggregation inhibition. Structure-activity relationship (SAR) studies revealed that cyclic aliphatic amino groups at C6 position combined with the C7 nitro group yielded optimal activity. The most potent compound exhibited high selectivity for platelet aggregation inhibition over cardiotonic effects, suggesting a specific interaction with thrombotic pathways potentially involving purinergic receptors or integrin signaling [2].
  • Anticancer Applications: While 7-nitro-3,4-dihydroisoquinoline itself requires further investigation in oncology models, closely related derivatives demonstrate promising mechanisms. The 6,7-dihydroxy analog acts as a potent inhibitor of both canonical and non-canonical NF-κB pathways, significantly reducing tumor cell invasion in vitro. This activity correlates with suppression of matrix metalloproteinase expression and downregulation of prosurvival signaling, suggesting potential applications in metastatic disease [5].
  • Antidepressant Development: The strategic incorporation of substituents around the 7-nitro-3,4-dihydroisoquinoline scaffold yielded compounds with exceptional neuroprotective properties. The lead compound 6a-1 demonstrated multifactorial mechanisms including significant reduction of ROS, upregulation of GSH, modulation of intracellular calcium, and elevation of BDNF levels in corticosterone-damaged PC12 cells. Crucially, these molecular effects translated to in vivo efficacy, with enhanced hippocampal neurogenesis and cell survival in chronically treated animals [4] [7].

Table 3: Influence of Substituent Patterns on Biological Activity of 7-Nitro-3,4-dihydroisoquinoline Derivatives

PositionSubstituent TypeBiological Activity ProfilePotential Therapeutic Application
C1Aromatic amidesPDE4 inhibition (IC₅₀ = 10-100 nM)Anti-inflammatory/immunomodulatory
C1Alkyl chainsReduced activityNot significant
C6Cyclic aliphatic aminesPlatelet aggregation inhibitionAntithrombotic
C6Hydroxyl groupsNF-κB pathway inhibitionAntimetastatic
C7Nitro groupEssential for electron-withdrawing effectsMultiple (common feature)
C3Methyl/methoxyMetabolic stability modulationPharmacokinetic optimization

The nitro group's role extends beyond direct target modulation to influence pharmacokinetic properties. While concerns regarding potential metabolic reduction to reactive intermediates require careful evaluation during development, the strong electron-withdrawing nature of the nitro group can significantly impact pKa values, lipophilicity, and metabolic stability. Modern medicinal chemistry approaches address these challenges through strategic molecular design, including fluorination of adjacent positions or incorporation of metabolic blocking groups to optimize the safety profile while retaining the electronic advantages of the nitro substituent [8] [9].

The emergence of 7-nitro-3,4-dihydroisoquinoline derivatives as selective phosphodiesterase 4 (PDE4) inhibitors exemplifies sophisticated structure-based design leveraging this scaffold. Researchers developed 1-phenyl-3,4-dihydroisoquinoline amide derivatives that exploit the scaffold's three-dimensional geometry to interact with specific subpockets within the PDE4 catalytic domain. Ortho-substitutions on the C1 phenyl ring, particularly methoxy or halogen groups, dramatically enhanced both inhibitory potency (IC₅₀ values reaching low nanomolar range) and selectivity over other PDE families. This precision engineering demonstrates how the intrinsic properties of the nitro-substituted dihydroisoquinoline scaffold can be harnessed for highly selective target modulation in complex enzyme systems [9].

Properties

CAS Number

62541-59-7

Product Name

7-Nitro-3,4-dihydroisoquinoline

IUPAC Name

7-nitro-3,4-dihydroisoquinoline

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2

InChI Key

GVHORNVRKMSZLA-UHFFFAOYSA-N

SMILES

C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.